molecular formula C10H8ClN3O3 B14862725 Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate

Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B14862725
M. Wt: 253.64 g/mol
InChI Key: NESGXTQJGRYQBE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with ethyl hydrazinecarboxylate under dehydrating conditions to form the oxadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate depends on its specific application:

Comparison with Similar Compounds

Ethyl 3-(2-chloropyridin-4-YL)-1,2,4-oxadiazole-5-carboxylate can be compared with other similar compounds:

Properties

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

ethyl 3-(2-chloropyridin-4-yl)-1,2,4-oxadiazole-5-carboxylate

InChI

InChI=1S/C10H8ClN3O3/c1-2-16-10(15)9-13-8(14-17-9)6-3-4-12-7(11)5-6/h3-5H,2H2,1H3

InChI Key

NESGXTQJGRYQBE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CC(=NC=C2)Cl

Origin of Product

United States

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